4-Bromo-2-nitrophenylhydrazine

概要

説明

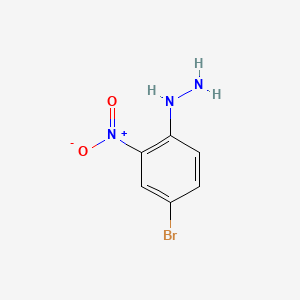

4-Bromo-2-nitrophenylhydrazine is an organic compound with the molecular formula C6H6BrN3O2 It is a derivative of phenylhydrazine, characterized by the presence of a bromine atom at the 4-position and a nitro group at the 2-position on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: 4-Bromo-2-nitrophenylhydrazine can be synthesized through a multi-step process starting from 4-bromo-1-fluoro-2-nitrobenzene. The synthesis involves the following steps :

- Dissolve 4-bromo-1-fluoro-2-nitrobenzene in ethanol.

- Cool the solution using an ice bath.

- Add hydrazine hydrate dropwise to the solution.

- Stir the mixture at room temperature overnight.

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the diazotization of arylamine followed by reduction. The process includes the following steps :

- Arylamine undergoes diazotization to form a diazonium salt.

- The diazonium salt is then reduced using sodium metabisulfite under controlled temperature (10-35°C) and pH (7) conditions.

- The product is purified and dried to obtain this compound.

化学反応の分析

Types of Reactions: 4-Bromo-2-nitrophenylhydrazine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrazine hydrate and sodium metabisulfite.

Substitution: Reagents such as isopropenylmagnesium bromide can be used for substitution reactions.

Major Products:

- Reduction of the nitro group yields 4-bromo-2-aminophenylhydrazine.

- Substitution reactions can produce various substituted phenylhydrazine derivatives depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

- Chemistry 4-Bromo-2-nitrophenylhydrazine is utilized as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

- Biology This compound can be employed in biochemical assays and as a probe for studying enzyme activities.

- Industry It finds use in the manufacture of dyes, pigments, and other specialty chemicals. It is also used as an intermediate for the production of dyes .

Biological Activities

This compound has potential biological activities, including antimicrobial properties. Derivatives of hydrazones, including this compound, exhibit significant antimicrobial effects.

Antimicrobial Activity

A study showed that related compounds have promising activity against various bacterial strains, suggesting that this compound may also possess similar effects.

| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Hydrazonoquinazolone Derivative | S. aureus | 18 |

| Another Hydrazone | P. aeruginosa | 16 |

Case Studies

- Antimicrobial Efficacy: A study assessed the antimicrobial activity of various hydrazones against clinical isolates, and this compound showed moderate efficacy against Gram-positive bacteria. The study suggested that further structural optimization could lead to more potent derivatives.

- Anticancer Activity: In vitro studies on related hydrazones have shown the ability to inhibit tumor growth in various cancer cell lines. Compounds with similar structural features inhibited the growth of breast cancer cells significantly, suggesting that this compound may warrant further investigation in cancer research.

Related Research

Research emphasizes the importance of structural modifications in enhancing the biological activity of hydrazones. Introducing electron-withdrawing groups has improved antimicrobial and anticancer activities. The presence of bromine and nitro groups in this compound may contribute to its biological profile by increasing lipophilicity and facilitating cellular uptake.

Use as an Intermediate

作用機序

The mechanism of action of 4-bromo-2-nitrophenylhydrazine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the bromine atom can participate in substitution reactions. These interactions enable the compound to modify proteins and other biomolecules, making it useful in various biochemical applications .

類似化合物との比較

- 4-Bromo-3-nitrophenylhydrazine

- 4-Bromo-2-aminophenylhydrazine

- 4-Bromo-2-nitroaniline

Comparison: 4-Bromo-2-nitrophenylhydrazine is unique due to the presence of both a bromine atom and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a versatile reagent in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications .

生物活性

4-Bromo-2-nitrophenylhydrazine (4-BNPH) is an organic compound with the chemical formula C₆H₅BrN₄O₂. It features a bromine atom and a nitro group on the phenyl ring, along with a hydrazine functional group. This compound has garnered attention in various fields due to its unique biological activities, particularly in protein modification, antimicrobial properties, and potential applications in cancer research.

4-BNPH is characterized by its reactivity, which is influenced by the presence of the nitro group that enhances its electrophilic character. The compound can form hydrazone derivatives upon reaction with carbonyl groups present in proteins, leading to distinctive color changes that facilitate detection and analysis.

Protein Modification

One of the primary applications of 4-BNPH is in the detection and identification of carbonyl groups in proteins. When 4-BNPH reacts with these groups, it forms a hydrazone derivative that exhibits a characteristic yellow or orange color . This reaction allows for the visualization and separation of modified proteins using techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and Western blotting . The increased hydrophobicity of the resulting derivatives aids in their separation during these analyses.

Antimicrobial Properties

Research indicates that 4-BNPH may possess antimicrobial properties. Its ability to interact with biological macromolecules suggests potential applications in developing antimicrobial agents. The compound's toxicity profile indicates that it can be harmful if ingested or inhaled, necessitating careful handling during experiments.

Cancer Research Implications

The interactions of 4-BNPH with proteins and nucleic acids are under investigation for their implications in cancer research. Studies aim to elucidate its mechanisms of action, particularly how it may modify biological systems to affect cellular processes related to cancer progression. The compound's ability to crosslink proteins enhances its utility in studying protein-protein interactions, which are critical in understanding cancer biology.

Synthesis Methods

Several methods exist for synthesizing 4-BNPH, each highlighting its synthetic versatility:

- From 4-bromo-1-fluoro-2-nitrobenzene : This method involves reacting the fluorinated precursor with hydrazine hydrate in ethanol, followed by extraction and purification processes .

- Alternative Synthetic Routes : Various synthetic pathways have been explored, emphasizing the accessibility of this compound for research purposes .

Case Study: Protein Carbonyl Detection

In a study focused on oxidative protein modifications, 4-BNPH was utilized to detect carbonylation as a marker of oxidative stress. The results demonstrated that proteins modified by oxidative stress could be effectively identified using 4-BNPH derivatization techniques, providing insights into the role of oxidative damage in aging and disease .

Research Findings on Antimicrobial Activity

A recent investigation into the antimicrobial properties of 4-BNPH revealed promising results against several bacterial strains. The study highlighted its potential as a lead compound for developing new antimicrobial agents targeting resistant bacterial infections.

Comparative Analysis with Similar Compounds

The following table summarizes key structural characteristics and unique features of compounds related to 4-BNPH:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,4-Dinitrophenylhydrazine | Contains two nitro groups on the phenyl ring | Stronger electrophilic character |

| 4-Nitrophenylhydrazine | Contains one nitro group | Less toxic compared to 4-BNPH |

| 3-Bromo-4-nitrophenylhydrazine | Bromine at a different position | Different reactivity profile |

These compounds illustrate variations in reactivity and biological activity due to differences in substituents on the phenyl ring, highlighting the uniqueness of 4-BNPH within this group.

特性

IUPAC Name |

(4-bromo-2-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMLHCYLAJHQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420678 | |

| Record name | 4-Bromo-2-nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59488-34-5 | |

| Record name | 4-Bromo-2-nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。